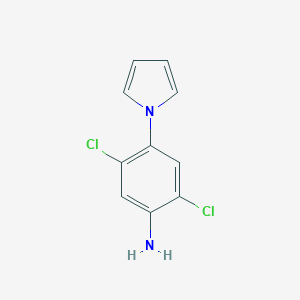

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Übersicht

Beschreibung

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrole ring attached to an aniline moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline typically involves the reaction of 2,5-dichloroaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications:

The compound has been identified as a potential scaffold for developing new therapeutic agents. Pyrrole and aniline derivatives, including 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline, have been explored for their biological activities. Notably, derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and have implications in cancer treatment. For example:

- Case Study: CDK Inhibition

- Compound: 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives

- Activity: Potent inhibitors of CDKs

- Outcome: Significant anti-proliferative activity against human tumor cell lines.

Antimicrobial and Antioxidant Properties:

Research indicates that related pyrrole derivatives exhibit antimicrobial and antioxidant activities. Schiff bases derived from similar structures have shown marked antimicrobial activity and acted as scavenging agents, suggesting that this compound could possess these properties as well.

Materials Science

Supramolecular Polymers:

In materials science, the compound's anionic forms have been utilized to create supramolecular polymers. The synthesis of compounds with 2,5-diamido,3,4-dichloropyrrole units demonstrates the potential of this compound to contribute to novel polymeric materials with unique properties:

| Property | Description |

|---|---|

| Structure | Forms pyrrole anion dimers |

| Assembly Mechanism | Polyanionic chains through hydrogen bonding |

| Potential Applications | Advanced materials with tailored properties for electronics and coatings |

Catalysis

Synthesis of Complex Molecules:

The role of this compound in catalysis has been highlighted in the synthesis of complex molecules. For instance:

- Reaction Example:

- Reagents: 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline

- Products: Iminopyrrolizine-2-carbonitriles and dicyanoethenylpyrroles

- Significance: These products could serve as intermediates for synthesizing more complex structures.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds, such as:

2,5-Dichloroaniline: Lacks the pyrrole ring, making it less versatile in certain chemical reactions.

4-(1H-Pyrrol-1-yl)aniline: Does not have chlorine atoms, which affects its reactivity and applications.

2,5-Dichloro-4-(1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and applications

The uniqueness of this compound lies in its combination of chlorine atoms and a pyrrole ring, which provides a distinct set of chemical and biological properties.

Biologische Aktivität

Introduction

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline is a compound characterized by its unique structural features, which include two chlorine substituents on the aniline ring and a pyrrole group. This combination endows it with potential biological activities that are of interest in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

- Chemical Formula : C₁₀H₈Cl₂N₂

- Molecular Weight : 227.1 g/mol

- Structure : The compound features a dichlorinated aniline structure with a pyrrole group at the para position.

Comparison Table of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(1H-pyrrol-1-yl)aniline | One chlorine atom; similar pyrrole attachment | Less chlorinated; potentially less reactive |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | Methyl groups instead of chlorine | Increased lipophilicity; altered activity |

| 2,5-Dichloroaniline | No pyrrole group; only dichlorinated aniline | Lacks heterocyclic structure; different reactivity profile |

Target Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory activity against specific enzymes such as:

- Dihydrofolate Reductase (DHFR)

- Enoyl ACP Reductase

These targets are critical in various biochemical pathways, including cellular metabolism and bacterial fatty acid synthesis.

Mode of Action

The proposed mechanism involves interactions through hydrogen bonding with the target enzymes, which can disrupt their normal function. This interaction leads to downstream effects that may inhibit cellular processes crucial for growth and replication in target organisms.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antitubercular properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Pharmacological Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents aimed at treating infections or diseases linked to the targeted enzymes.

- Agricultural Chemistry : Similar compounds have been investigated for herbicidal and fungicidal activities, indicating possible applications in agriculture.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of various aniline derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Synthesis and Evaluation of Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the aniline or pyrrole components were found to significantly affect the compound's reactivity and biological profile. For example, introducing additional functional groups improved antimicrobial potency .

Eigenschaften

IUPAC Name |

2,5-dichloro-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHFPXQFRBNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379192 | |

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-55-4 | |

| Record name | 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.